
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol is a complex organic compound that combines the properties of acetic acid, bromine, and a highly fluorinated alcohol. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and providing it with unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Hell–Volhard–Zelinsky reaction, which brominates acetic acid in the presence of phosphorus tribromide (PBr3) and bromine (Br2) . The resulting bromoacetic acid is then reacted with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol under controlled conditions to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the addition of the fluorinated alcohol. The reaction conditions are carefully controlled to ensure high yield and purity, often involving the use of specialized equipment to handle the highly reactive bromine and fluorinated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms makes it highly resistant to such reactions.
Addition Reactions: The double bonds in the fluorinated alcohol can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions (OH-) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various bromo-substituted derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic substitution reactions, while the fluorine atoms provide stability and resistance to degradation. The compound’s effects are mediated through its ability to form stable complexes with various molecular targets, influencing biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetic acid: A simpler compound with similar bromine chemistry but lacking the extensive fluorination.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another fluorinated compound with different functional groups, used in surface chemistry.
Ethyl 2-bromoacetate: A related ester with similar reactivity but different physical properties.
Uniqueness
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol is unique due to its combination of bromine and extensive fluorination, providing it with exceptional stability, resistance to chemical reactions, and unique physical properties. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactivity.
Propiedades
Número CAS |
89807-82-9 |
|---|---|
Fórmula molecular |
C10H8BrF13O3 |
Peso molecular |
503.05 g/mol |
Nombre IUPAC |
acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol |
InChI |
InChI=1S/C8H4BrF13O.C2H4O2/c9-2(1-23)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22;1-2(3)4/h2,23H,1H2;1H3,(H,3,4) |
Clave InChI |
NXAJGTXDJXVGNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
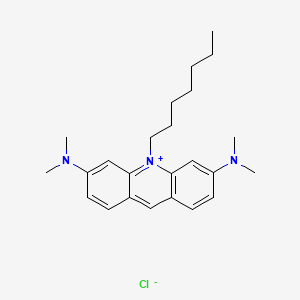
![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)
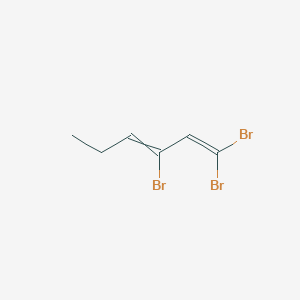
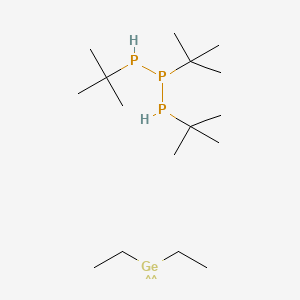

![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
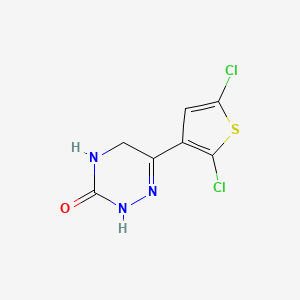
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
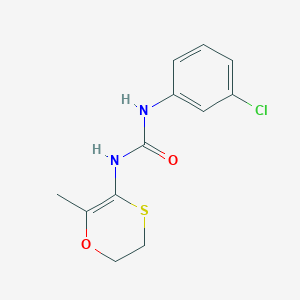
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
